molecular formula C8H9NO2 B13033188 4,6-dimethyl-2-oxo-3H-pyridine-3-carbaldehyde

4,6-dimethyl-2-oxo-3H-pyridine-3-carbaldehyde

Cat. No.: B13033188
M. Wt: 151.16 g/mol
InChI Key: JWCZACMHFPFJGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-2-oxo-3H-pyridine-3-carbaldehyde is an organic compound belonging to the pyridine family It is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 4 and 6, an oxo group at position 2, and a formyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-oxo-3H-pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles using potassium ferricyanide in an alkaline medium . This reaction results in the formation of a mixture of oxidation products, including bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-oxo-3H-pyridine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include bis(3-cyanopyridin-2-yl) disulfides, potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates, and various substituted pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4,6-dimethyl-2-oxo-3H-pyridine-3-carbaldehyde

InChI

InChI=1S/C8H9NO2/c1-5-3-6(2)9-8(11)7(5)4-10/h3-4,7H,1-2H3

InChI Key

JWCZACMHFPFJGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)C1C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.